- Process for hydrolysis of alpha-substituted alpha-chiral carboxylic acid esters, France, , ,
Cas no 921-08-4 (2-Chloro-3-methylbutyric acid)
2-Chloro-3-methylbutyric acid structure
Product Name:2-Chloro-3-methylbutyric acid
Numero CAS:921-08-4
MF:C5H9ClO2
MW:136.576761007309
CID:861103
PubChem ID:313493
Update Time:2024-10-26
2-Chloro-3-methylbutyric acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-chloroisovaleric acid
- 2-chloro-3-methylbutanoic acid
- 2-Chloro-3-methylbutanoic acid (ACI)
- Butyric acid, 2-chloro-3-methyl- (6CI, 7CI, 8CI)
- (±)-2-Chloroisovaleric acid
- (±)-α-Chloroisopentanoic acid
- 2-Chloro-3-methylbutyric acid
- NSC 227889
- α-Chloroisovaleric acid
- 2chloro-3-methylbutanoic acid
- 2-Chloro-3-methylbutanoicacid
- STR02773
- DB-056828
- SCHEMBL50413
- 921-08-4
- S-2-chloro-3-methylbutyric acid
- DTXSID201019537
- 2-chloro-3-methyl-butyric acid
- AKOS016903356
- TQP0737
- NSC-227889
- NSC227889
- CS-0343571
- SB45310
- AKOS000278124
- E82704
- Z336080700
- EN300-49240
- DDTJFSPKEIAZAM-UHFFFAOYSA-N
-
- Inchi: 1S/C5H9ClO2/c1-3(2)4(6)5(7)8/h3-4H,1-2H3,(H,7,8)
- Chiave InChI: DDTJFSPKEIAZAM-UHFFFAOYSA-N
- Sorrisi: O=C(C(C(C)C)Cl)O
Proprietà calcolate
- Massa esatta: 136.0291072g/mol
- Massa monoisotopica: 136.0291072g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 8
- Conta legami ruotabili: 2
- Complessità: 90.4
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.8
- Superficie polare topologica: 37.3Ų
2-Chloro-3-methylbutyric acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | C991260-100mg |
2-Chloro-3-methylbutyric acid |
921-08-4 | 100mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C991260-500mg |
2-Chloro-3-methylbutyric acid |
921-08-4 | 500mg |
$ 160.00 | 2022-06-06 | ||
| TRC | C991260-1g |
2-Chloro-3-methylbutyric acid |
921-08-4 | 1g |
$ 250.00 | 2022-06-06 | ||
| Enamine | EN300-49240-0.1g |
2-chloro-3-methylbutanoic acid |
921-08-4 | 95% | 0.1g |
$31.0 | 2023-05-03 | |
| Enamine | EN300-49240-0.25g |
2-chloro-3-methylbutanoic acid |
921-08-4 | 95% | 0.25g |
$39.0 | 2023-05-03 | |
| Enamine | EN300-49240-0.5g |
2-chloro-3-methylbutanoic acid |
921-08-4 | 95% | 0.5g |
$63.0 | 2023-05-03 | |
| Enamine | EN300-49240-1.0g |
2-chloro-3-methylbutanoic acid |
921-08-4 | 95% | 1g |
$85.0 | 2023-05-03 | |
| Enamine | EN300-49240-2.5g |
2-chloro-3-methylbutanoic acid |
921-08-4 | 95% | 2.5g |
$169.0 | 2023-05-03 | |
| Enamine | EN300-49240-5.0g |
2-chloro-3-methylbutanoic acid |
921-08-4 | 95% | 5g |
$290.0 | 2023-05-03 | |
| Enamine | EN300-49240-10.0g |
2-chloro-3-methylbutanoic acid |
921-08-4 | 95% | 10g |
$488.0 | 2023-05-03 |
2-Chloro-3-methylbutyric acid Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Lithium hydroxide , Hydrogen peroxide Solvents: Tetrahydrofuran , Water
1.2 Reagents: Sodium sulfite Solvents: Water
1.2 Reagents: Sodium sulfite Solvents: Water
Riferimento
Metodo di produzione 2
Condizioni di reazione
Riferimento
- Paired electrolysis-enabled nickel-catalyzed enantioselective reductive cross-coupling between α-chloroesters and aryl bromides, Nature Communications, 2022, 13(1),
Metodo di produzione 3
Condizioni di reazione
Riferimento
- Synthetic methods and reactions. Part 117. α-chlorocarboxylic acids from α-amino acids, Helvetica Chimica Acta, 1983, 66(4), 1028-30
Metodo di produzione 4
Condizioni di reazione
Riferimento
- α-Chlorination of carboxylic acids mediated by chlorosulfonic acid: ε-benzoylamino-α-chlorocaproic acid, Organic Syntheses, 1980, 59, 20-6
Metodo di produzione 5
Condizioni di reazione
Riferimento
- New method for preparing α-chloro(bromo)carboxylic acids, Dopovidi Akademii Nauk Ukrains'koi RSR, 1978, (1), 33-5
Metodo di produzione 6
Metodo di produzione 7
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; -5 °C; < 5 °C; 5 h, -5 °C; -5 °C → rt; overnight, rt; 20 h, rt
1.2 Reagents: Sodium carbonate
1.2 Reagents: Sodium carbonate
Riferimento
- A modular synthesis of teraryl-based α-helix mimetics, Part 1: Synthesis of core fragments with two electronically differentiated leaving groups, Chemistry - A European Journal, 2013, 19(7), 2442-2449
Metodo di produzione 9
Metodo di produzione 10
Condizioni di reazione
Riferimento
- The α-chlorination of isovaleric acid, Nippon Kagaku Kaishi, 1975, (9), 1517-19
Metodo di produzione 11
Condizioni di reazione
Riferimento
- α-Chlorination of aliphatic acids by molecular chlorine, Journal of Organic Chemistry, 1975, 40(20), 2960-2
Metodo di produzione 12
Condizioni di reazione
Riferimento
- Stereospecific ring contractions of 7-chlorobicyclo[3.2.0]hept-2-en-6-ones and equilibration studies of 7-alkylbicyclo[3.2.0]hept-2-en-6-ones, Journal of the Chemical Society, 1974, (8), 927-32
2-Chloro-3-methylbutyric acid Raw materials
2-Chloro-3-methylbutyric acid Preparation Products
2-Chloro-3-methylbutyric acid Letteratura correlata
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
921-08-4 (2-Chloro-3-methylbutyric acid) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso